Journal Name:Green Energy & Environment
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Green Energy & Environment ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1002/cey2.372
Although biomass-derived carbon (biochar) has been widely used in the energy field, the relation between the carbonization condition and the physical/chemical property of the product remains elusive. Here, we revealed the carbonization condition's effect on the morphology, surface property, and electrochemical performance of the obtained carbon. An open slit pore structure with shower-puff-like nanoparticles can be obtained by finely tuning the carbonization temperature, and its unique pore structure and surface properties enable the Li–O2 battery with cycling longevity (221 cycles with 99.8% Coulombic efficiency at 0.2 mA cm−2 and controlled discharge–charge depths of 500 mAh g−1) and high capacity (16,334 mAh g−1 at 0.02 mA cm−2). This work provides a greater understanding of the mechanism of the biochar carbonization procedure under various pyrolysis conditions, paving the way for future study of energy storage devices.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1002/cey2.373
Conversion of solar energy into H2 by photoelectrochemical (PEC) water splitting is recognized as an ideal way to address the growing energy crisis and environmental issues. In a typical PEC cell, the construction of photoanodes is crucial to guarantee the high efficiency and stability of PEC reactions, which fundamentally rely on rationally designed semiconductors (as the active materials) and substrates (as the current collectors). In this review work, we start with a brief introduction of the roles of substrates in the PEC process. Then, we provide a systematic overview of representative strategies for the controlled fabrication of photoanodes on rationally designed substrates, including conductive glass, metal, sapphire, silicon, silicon carbide, and flexible substrates. Finally, some prospects concerning the challenges and research directions in this area are proposed.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-03-10 , DOI: 10.1002/cey2.344
Carbon super-heterostructures with high nitrogen contents from the covalent hybrid precursors of covalent triazine frameworks (CTFs) and zeolitic imidazolic frameworks (ZIFs) are scarcely explored because of CTF's ordered structure and toxic superacid that dissolves or destabilizes the metal nodes. To solve this problem, herein, we report a straightforward two-step pathway for the covalent hybridization of disordered CTF (d–CTF)–ZIF composites via preincorporation of an imidazole (IM) linker into ordered CTFs, followed by the imidazole-site-specific covalent growth of ZIFs. Direct carbonization of these synthesized d–CTF−IM−ZIF hybrids results in unique hollow carbon super-heterostructures with ultrahigh nitrogen content (>18.6%), high specific surface area (1663 m2 g−1), and beneficial trace metal (Co/Zn NPs) contents for promoting the redox pseudocapacitance. As proof of concept, the obtained carbon super-heterostructure (Co–Zn–NCSNH–800) is used as a positive electrode in an asymmetric supercapacitor, demonstrating a remarkable energy density of 61 Wh kg−1 and extraordinary cyclic stability of 97% retention after 30,000 cycles at the cell level. Our presynthetic modifications of CTF and their covalent hybridization with ZIF crystals pave the way toward new design strategies for synthesizing functional porous carbon materials for promising energy applications.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1002/cey2.414
Front cover image: Perovskite oxide ferroelectric materials are promising candidates for self-powered photodetectors. However, these materials are bulky and suffer from slow rise and fall times together with low responsivity. In article number 10.1002/cey2.297, J. P. B. Silva et al. design a very promising ultrafast photodetector for violet light based on a stable thin film inorganic perovskite oxide ferroelectric material, which exploits photovoltaic and pyroelectric effects. The proposed heterostructure have strong responsivities and rise and fall times of only a few microseconds, which are more than thirty thousand times faster than a device based on the same material in bulk ceramic form. The results are understood based on the ferro-pyro-phototronic effect where the polarization-dependent interfacial coupling can greatly influence the photodetector performance.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1002/cey2.374
With the advantage of fast charge transfer, heterojunction engineering is identified as a viable method to reinforce the anodes' sodium storage performance. Also, vacancies can effectively strengthen the Na+ adsorption ability and provide extra active sites for Na+ adsorption. However, their synchronous engineering is rarely reported. Herein, a hybrid of Co0.85Se/WSe2 heterostructure with Se vacancies and N-doped carbon polyhedron (CoWSe/NCP) has been fabricated for the first time via a hydrothermal and subsequent selenization strategy. Spherical aberration-corrected transmission electron microscopy confirms the phase interface of the Co0.85Se/WSe2 heterostructure and the existence of Se vacancies. Density functional theory simulations reveal the accelerated charge transfer and enhanced Na+ adsorption ability, which are contributed by the Co0.85Se/WSe2 heterostructure and Se vacancies, respectively. As expected, the CoWSe/NCP anode in sodium-ion battery achieves outstanding rate capability (339.6 mAh g−1 at 20 A g−1), outperforming almost all Co/W-based selenides.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-03-27 , DOI: 10.1002/cey2.349
Focused exploration of earth-abundant and cost-efficient non-noble metal electrocatalysts with superior hydrogen evolution reaction (HER) performance is very important for large-scale and efficient electrolysis of water. Herein, a sandwich composite structure (designed as MS-Mo2C@NCNS) of β-Mo2C hollow nanotubes (HNT) and N-doped carbon nanosheets (NCNS) is designed and prepared using a binary NaCl–KCl molten salt (MS) strategy for HER. The temperature-dominant Kirkendall formation mechanism is tentatively proposed for such a three-dimensional hierarchical framework. Due to its attractive structure and componential synergism, MS-Mo2C@NCNS exposes more effective active sites, confers robust structural stability, and shows significant electrocatalytic activity/stability in HER, with a current density of 10 mA cm−2 and an overpotential of only 98 mV in 1 M KOH. Density functional theory calculations point to the synergistic effect of Mo2C HNT and NCNS, leading to enhanced electronic transport and suitable adsorption free energies of H* (ΔGH*) on the surface of electroactive Mo2C. More significantly, the MS-assisted synthetic methodology here provides an enormous perspective for the commercial development of highly active non-noble metal electrocatalysts toward efficient hydrogen evolution.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1002/cey2.360
Joint time–frequency analysis is an emerging method for interpreting the underlying physics in fuel cells, batteries, and supercapacitors. To increase the reliability of time–frequency analysis, a theoretical correlation between frequency-domain stationary analysis and time-domain transient analysis is urgently required. The present work formularizes a thorough model reduction of fractional impedance spectra for electrochemical energy devices involving not only the model reduction from fractional-order models to integer-order models and from high- to low-order RC circuits but also insight into the evolution of the characteristic time constants during the whole reduction process. The following work has been carried out: (i) the model-reduction theory is addressed for typical Warburg elements and RC circuits based on the continued fraction expansion theory and the response error minimization technique, respectively; (ii) the order effect on the model reduction of typical Warburg elements is quantitatively evaluated by time–frequency analysis; (iii) the results of time–frequency analysis are confirmed to be useful to determine the reduction order in terms of the kinetic information needed to be captured; and (iv) the results of time–frequency analysis are validated for the model reduction of fractional impedance spectra for lithium-ion batteries, supercapacitors, and solid oxide fuel cells. In turn, the numerical validation has demonstrated the powerful function of the joint time–frequency analysis. The thorough model reduction of fractional impedance spectra addressed in the present work not only clarifies the relationship between time-domain transient analysis and frequency-domain stationary analysis but also enhances the reliability of the joint time–frequency analysis for electrochemical energy devices.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1002/cey2.377
Silicon (Si) is widely used as a lithium-ion-battery anode owing to its high capacity and abundant crustal reserves. However, large volume change upon cycling and poor conductivity of Si cause rapid capacity decay and poor fast-charging capability limiting its commercial applications. Here, we propose a multilevel carbon architecture with vertical graphene sheets (VGSs) grown on surfaces of subnanoscopically and homogeneously dispersed Si–C composite nanospheres, which are subsequently embedded into a carbon matrix (C/VGSs@Si–C). Subnanoscopic C in the Si–C nanospheres, VGSs, and carbon matrix form a three-dimensional conductive and robust network, which significantly improves the conductivity and suppresses the volume expansion of Si, thereby boosting charge transport and improving electrode stability. The VGSs with vast exposed edges considerably increase the contact area with the carbon matrix and supply directional transport channels through the entire material, which boosts charge transport. The carbon matrix encapsulates VGSs@Si–C to decrease the specific surface area and increase tap density, thus yielding high first Coulombic efficiency and electrode compaction density. Consequently, C/VGSs@Si–C delivers excellent Li-ion storage performances under industrial electrode conditions. In particular, the full cells show high energy densities of 603.5 Wh kg−1 and 1685.5 Wh L−1 at 0.1 C and maintain 80.7% of the energy density at 3 C.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-05-19 , DOI: 10.1002/cey2.370
Commercialization of Zn-metal anodes with low cost and high theoretical capacity is hindered by the poor reversibility caused by dendrites growth, side reactions, and the slow Zn2+-transport and reaction kinetics. Herein, a reversible heterogeneous electrode of Zn-nanocrystallites/polyvinyl-phosphonic acrylamide (Zn/PPAm) with fast electrochemical kinetics is designed for the first time: phosphonic acid groups with strong polarity and chelation effect ensure structural reversibility and stability of the three-dimensional Zn-storage-host PPAm network and the Zn/PPAm hybrid; hydrophobic carbon chains suppress side reactions such as hydrogen evolution and corrosion; weak electron-donating amide groups constitute Zn2+-transport channels and promote “desolvation” and “solvation” effects of Zn2+ by dragging the PPAm network on the Zn-metal surface to compress/stretch during Zn plating/stripping, respectively; and the heterostructure and Zn nanocrystallites suppress dendrite growth and enhance electrochemical reactivity, respectively. Thus, the Zn/PPAm electrode shows cycle reversibility of over 6000 h with a hysteresis voltage as low as 31 mV in symmetrical cells and excellent durability and flexibility in fiber-shaped batteries.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-02-24 , DOI: 10.1002/cey2.342
A fuel cell is an energy conversion device that can continuously input fuel and oxidant into the device through an electrochemical reaction to release electrical energy. Although noble metals show good activity in fuel cell-related electrochemical reactions, their ever-increasing price considerably hinders their industrial application. Improvement of atom utilization efficiency is considered one of the most effective strategies to improve the mass activity of catalysts, and this allows for the use of fewer catalysts, saving greatly on the cost. Thus, single-atom catalysts (SACs) with an atom utilization efficiency of 100% have been widely developed, which show remarkable performance in fuel cells. In this review, we will describe recent progress on the development of SACs for membrane electrode assembly of fuel cell applications. First, we will introduce several effective routes for the synthesis of SACs. The reaction mechanism of the involved reactions will also be introduced as it is highly determinant of the final activity. Then, we will systematically summarize the application of Pt group metal (PGM) and nonprecious group metal (non-PGM) catalysts in membrane electrode assembly of fuel cells. This review will offer numerous experiences for developing potential industrialized fuel cell catalysts in the future.
Supplementary Information
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